molecular formula C25H19ClO6 B4193901 benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No. B4193901
M. Wt: 450.9 g/mol
InChI Key: MOIFNFATWINDHR-UHFFFAOYSA-N
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Description

Benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves the inhibition of various cellular pathways involved in inflammation and cancer development. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for the study of benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate. These include further investigation of its mechanism of action, pharmacokinetics, and toxicity, as well as its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, the development of analogs with improved potency and selectivity could also be explored.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further investigation as a therapeutic agent. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.

Scientific Research Applications

Benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has potential applications in scientific research, particularly in the study of cancer and inflammation. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo.

properties

IUPAC Name

benzyl 2-[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO6/c1-29-18-9-7-17(8-10-18)19-12-24(27)32-22-13-23(21(26)11-20(19)22)30-15-25(28)31-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIFNFATWINDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

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